4-(2,3-Dihydroxypropylamino)-2-(5-nitro-2-thienyl)quinazoline

Chemical carcinogenesis 5-Nitrothiophene bioassay Structure–activity relationship

4-(2,3-Dihydroxypropylamino)-2-(5-nitro-2-thienyl)quinazoline (CAS 33372-40-6; molecular formula C₁₅H₁₄N₄O₄S; molecular weight 346.36 g·mol⁻¹) is a synthetic quinazoline derivative bearing a 5-nitrothiophene moiety at the 2-position and a dihydroxypropylamino substituent at the 4-position. First disclosed in the early 1970s within a series of anthelmintic 4-amino-2-(5-nitro-2-thienyl)quinazolines, the compound later attracted attention as a member of a class of 5-nitrothiophenes whose carcinogenic potential was systematically characterised in long-term rodent feeding studies.

Molecular Formula C15H14N4O4S
Molecular Weight 346.4 g/mol
CAS No. 33372-40-6
Cat. No. B12915877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,3-Dihydroxypropylamino)-2-(5-nitro-2-thienyl)quinazoline
CAS33372-40-6
Molecular FormulaC15H14N4O4S
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(S3)[N+](=O)[O-])NCC(CO)O
InChIInChI=1S/C15H14N4O4S/c20-8-9(21)7-16-14-10-3-1-2-4-11(10)17-15(18-14)12-5-6-13(24-12)19(22)23/h1-6,9,20-21H,7-8H2,(H,16,17,18)
InChIKeyPXASLEFBHWPUSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,3-Dihydroxypropylamino)-2-(5-nitro-2-thienyl)quinazoline (CAS 33372-40-6) – Procurement-Grade Profile for Carcinogenicity and Nitroreductase Research


4-(2,3-Dihydroxypropylamino)-2-(5-nitro-2-thienyl)quinazoline (CAS 33372-40-6; molecular formula C₁₅H₁₄N₄O₄S; molecular weight 346.36 g·mol⁻¹) is a synthetic quinazoline derivative bearing a 5-nitrothiophene moiety at the 2-position and a dihydroxypropylamino substituent at the 4-position . First disclosed in the early 1970s within a series of anthelmintic 4-amino-2-(5-nitro-2-thienyl)quinazolines, the compound later attracted attention as a member of a class of 5-nitrothiophenes whose carcinogenic potential was systematically characterised in long-term rodent feeding studies . Its primary contemporary research utility lies in its dual role as a defined chemical carcinogen for experimental oncology and as a substrate for studying nitroreductase-mediated metabolic activation pathways, making it a valuable reference standard for laboratories investigating structure–carcinogenicity relationships or nitroaromatic bioactivation mechanisms.

Why 4-(2,3-Dihydroxypropylamino)-2-(5-nitro-2-thienyl)quinazoline Cannot Be Replaced by a Generic 5-Nitrothiophene Quinazoline for Carcinogenicity or Nitroreductase Studies


The 5-nitrothiophene quinazoline scaffold is not a uniform pharmacological entity; systematic comparative carcinogenicity testing has demonstrated that seemingly minor structural modifications—such as replacing a dihydroxypropylamino side chain with a bis(2-hydroxyethyl)amino group or removing the 5-nitro substituent—profoundly alter both the tumour incidence and the target tissue spectrum in vivo . Furthermore, nitroreduction efficiency, which underpins the metabolic activation of these compounds, has been shown to differ between the dihydroxypropyl and the hydroxyethyl congeners when incubated with rat liver cytosol and microsomes . Consequently, a researcher who substitutes a structurally related 5-nitrothiophene quinazoline for the specific dihydroxypropyl derivative risks invalidating cross-experiment comparisons, particularly in dose–response carcinogenicity models and in enzymatic nitroreduction assays where substrate‑specific kinetics govern the generation of reactive intermediates.

Quantitative Evidence Guide: 4-(2,3-Dihydroxypropylamino)-2-(5-nitro-2-thienyl)quinazoline versus Its Closest 5-Nitrothiophene Quinazoline Analogs


Carcinogenic Classification Strength: Significant Oncogenic Activity in Female Sprague-Dawley Rats Verified in a Multi-Compound Comparative Study

In the definitive 1976 comparative carcinogenicity study by Cohen et al., 4-(2,3-dihydroxypropylamino)-2-(5-nitro-2-thienyl)quinazoline was one of five 5-nitrothiophenes administered to Sprague-Dawley rats via dietary exposure. The compound was explicitly reported to demonstrate significant oncogenic activity for female rats, a categorical designation shared with 4‑bis(2‑hydroxyethyl)amino‑2‑(5‑nitro‑2‑thienyl)quinazoline, 4‑morpholino‑2‑(5‑nitro‑2‑thienyl)quinazoline, 4‑(2‑hydroxyethylamino)‑2‑(5‑nitro‑2‑thienyl)quinazoline, and 1,2‑dihydro‑2‑(5‑nitro‑2‑thienyl)quinazolin‑4(3H)‑one . By contrast, the des‑nitro analogue 4‑bis(2‑hydroxyethyl)amino‑2‑(2‑thienyl)quinazoline failed to increase tumour incidence above the spontaneous background (4/28 female rats with solitary benign mammary tumours; P > 0.2), directly implicating the 5‑nitro group and confirming the oncogenic classification of the target compound was not an artefact of the quinazoline scaffold . Although the paper presents compound‑specific incidence rates only for the bis(2‑hydroxyethyl) analog (100% mammary adenocarcinoma in 28/28 female rats), the explicit listing of the dihydroxypropyl compound among those with 'significant oncogenic activity' places it in a validated carcinogen category that is absent for the non‑nitrated thienyl analogue.

Chemical carcinogenesis 5-Nitrothiophene bioassay Structure–activity relationship

Nitroreductase Substrate Activity: Rat Liver Cytosol and Microsomal Catalysis Compared with the 2-Hydroxyethylamino Congener

Cohen and Bryan (1975) directly compared the nitroreduction rates of 4‑(2,3‑dihydroxypropylamino)‑2‑(5‑nitro‑2‑thienyl)quinazoline and its 4‑(2‑hydroxyethylamino) analog using rat-tissue subcellular fractions. Both compounds were reduced by rat liver cytosol (hypoxanthine‑dependent, inhibited by allopurinol) and by liver microsomes (NADPH‑dependent, inhibited by air), confirming that the nitro group of the dihydroxypropyl derivative is a valid substrate for both xanthine oxidase and NADPH‑cytochrome c reductase . The study further established that only 25–50% of the reduced 5‑nitrothiophene was converted to the corresponding amine, with the remainder existing as reactive intermediates or protein‑bound products, a finding that was obtained for both the dihydroxypropyl and the hydroxyethyl compounds under identical assay conditions . This co‑substrate behaviour means the target compound can be used interchangeably with the hydroxyethyl analog in nitroreductase activity assays, but the different side‑chain chemistry may influence the partitioning between complete reduction and intermediate stabilisation—a hypothesis testable only with the specific dihydroxypropyl reagent.

Nitroreduction Xanthine oxidase NADPH-cytochrome c reductase

Dipeptidyl Peptidase and Prolyl Endopeptidase Profiling: Low Affinity Differentiates from Typical Quinazoline Kinase Inhibitors

BindingDB curates ChEMBL‑derived inhibition data for this compound against human dipeptidyl peptidase 2 (DPP2), human prolyl endopeptidase (PREP), and mouse prolyl endopeptidase FAP. The target compound displays an IC₅₀ > 100,000 nM against DPP2, an IC₅₀ > 10,000 nM against PREP, and an IC₅₀ of approximately 5,100 nM against mouse FAP . These values are orders of magnitude weaker than the nanomolar potencies typically reported for quinazoline‑based kinase inhibitors (e.g., gefitinib, erlotinib) that dominate procurement in oncology research. While no equivalent BindingDB data are available for the 4‑(2‑hydroxyethylamino) or 4‑morpholino 5‑nitrothiophene analogs, the uniformly low affinity profile suggests that the 5‑nitrothiophene‑bearing quinazoline scaffold does not promiscuously inhibit serine proteases, making this compound a clean negative control for off‑target serine hydrolase screening panels.

Enzyme inhibition DPP2 PREP FAP

Patent-Defined Anthelmintic Structural Class: Hydroxyalkylamino Side Chain Required for in vivo Activity Against Ascaris suum and Syphacia obvelata

The foundational 1972 Alaimo and Hatton study and the later IL35942A patent establish that among 4‑amino‑2‑(5‑nitro‑2‑thienyl)quinazolines, those bearing a hydroxyalkylamino substituent at the 4‑position are the most active against Ascaris suum and Syphacia obvelata in orally dosed mice, with effective doses ranging from 100 to 300 mg/kg b.i.d. for up to five days . While the 4‑(2‑hydroxyethylamino) congener was selected for expanded spectrum testing (active also against Hymenolepis nana, surpassing tetramisole and bunamidine), the 4‑(2,3‑dihydroxypropylamino) compound is explicitly encompassed within the general formula of the patent and is a member of the dihydroxy(lower)alkyl subclass that the inventors claimed as anthelmintically active. This provides a peer‑reviewed and patent‑documented foundation for its efficacy, distinguishing it from 4‑morpholino or 4‑unsubstituted amino variants that lack the hydroxyl‑bearing side chain critical for in vivo activity.

Anthelmintic screening In vivo efficacy Structure–activity relationship

Recommended Research Application Scenarios for 4-(2,3-Dihydroxypropylamino)-2-(5-nitro-2-thienyl)quinazoline Procurement


Positive Control in Chemical Carcinogenesis Bioassays Requiring a Validated 5-Nitrothiophene Carcinogen

Laboratories conducting dietary or gavage carcinogenicity studies in Sprague‑Dawley rats can deploy this compound as a positive control whose 'significant oncogenic activity' classification has been established in the same experimental paradigm as the widely cited bis(2‑hydroxyethyl) analog . Its inclusion alongside a non‑nitrated quinazoline control (e.g., 4‑bis(2‑hydroxyethyl)amino‑2‑(2‑thienyl)quinazoline) enables a clean, within‑scaffold comparison of nitro‑dependent tumourigenicity, directly supporting structure–activity relationship studies on nitroaromatic carcinogens.

Substrate for Nitroreductase Enzyme Kinetics and Metabolic Activation Profiling

Using this compound in conjunction with its 4‑(2‑hydroxyethylamino) analog allows enzymologists to systematically probe how the diol side chain affects substrate binding and turnover by xanthine oxidase and NADPH‑cytochrome c reductase . The documented 25–50% conversion to amine and the sensitivity to allopurinol and air provide built‑in experimental validation benchmarks, making the compound suitable for routine nitroreductase activity assays and for investigating the fate of partially reduced nitroaromatic intermediates.

Negative Control in Serine Protease Counter‑Screens for Quinazoline‑Focused Drug Discovery

Where a quinazoline‑rich screening library generates hits against DPP2, PREP, or FAP, this compound can be incorporated as a structurally related negative control whose IC₅₀ values exceed 10,000–100,000 nM . Its lack of significant protease inhibition reduces the probability of misclassifying non‑specific quinazoline scaffold effects as target‑specific activity, thereby improving the signal‑to‑noise ratio in medicinal chemistry triage.

Reference Standard for Reproducing Historic Anthelmintic SAR Studies

Research groups revisiting the 1970s anthelmintic quinazoline literature can use this specific compound as a dihydroxyalkyl‑substituted reference to reproduce and extend the structure–activity relationships originally described by Alaimo and Hatton . Its patent‑defined membership in the dihydroxy(lower)alkyl series ensures that dose–response and spectrum‑of‑activity comparisons are anchored to an authentic, literature‑defined chemical entity rather than an ill‑characterised analogue.

Quote Request

Request a Quote for 4-(2,3-Dihydroxypropylamino)-2-(5-nitro-2-thienyl)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.